5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3 |
InChI Key |
PCNWJBJYXQUGJW-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NOC(=N1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Base-Induced Cyclization
The most widely employed method for 1,2,4-oxadiazole synthesis involves cyclodehydration of O-acylamidoximes. For the target compound, this would require synthesizing an amidoxime precursor with appropriate substituents.
Synthetic Pathway
-
Amidoxime Formation : React 2-methoxyethyl cyanide with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.
-
O-Acylation : Treat the amidoxime with an azetidine-3-carbonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the O-acylamidoxime intermediate.
-
Cyclodehydration : Use tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH) in aprotic solvents (e.g., DMF, THF) at room temperature to induce cyclization.
Optimized Conditions
Challenges
-
Bulky substituents on the azetidine ring may require elevated temperatures (50–80°C).
-
Sensitivity of the azetidine moiety to strong bases necessitates careful selection of reaction conditions.
Oxidative Cyclization of Amidoximes
Halogen-Mediated Cyclization
Oxidative methods avoid the need for pre-formed O-acylamidoximes. A reported protocol for related compounds uses iodine (I₂) or N-bromosuccinimide (NBS) as oxidants.
Procedure
-
Amidoxime Preparation : Synthesize the amidoxime from 2-methoxyethyl nitrile and hydroxylamine.
-
Oxidation : Treat the amidoxime with I₂/K₂CO₃ or NBS/DBU in dichloromethane at room temperature.
-
Cyclization : The reaction proceeds via N-halogenation followed by dehydrohalogenation to form the oxadiazole ring.
Key Data
| Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| I₂ | CH₂Cl₂ | 25°C | 70–75 |
| NBS | DMF | 25°C | 80–85 |
Advantages
Microwave-Assisted Synthesis
One-Pot Approach
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A generic pathway for similar compounds involves:
-
Condensation : Mix 2-methoxyethylamidoxime with azetidine-3-carboxylic acid in the presence of EDCI/HOBt.
-
Cyclization : Irradiate the mixture at 100°C for 10–15 minutes in a microwave reactor.
Reported Outcomes
Post-Modification of Pre-Formed Oxadiazoles
Introducing the Azetidine Moiety
For substrates where direct cyclization is challenging, the azetidine group can be introduced post-cyclization via nucleophilic substitution or coupling reactions.
Example Protocol
-
Core Synthesis : Prepare 3-(2-methoxyethyl)-5-chloro-1,2,4-oxadiazole via cyclodehydration.
-
Coupling : React with azetidine-3-boronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclodehydration | High yields, scalable | Sensitive to bulky substituents | 85–90 |
| Oxidative Cyclization | Mild conditions, no bases | Requires halogen handling | 70–85 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 78–82 |
| Post-Modification | Flexible for late-stage functionalization | Multi-step, lower yields | 65–70 |
Critical Reaction Parameters
Solvent Selection
Protecting Groups
-
The azetidine nitrogen often requires protection (e.g., Boc) during synthesis to prevent side reactions. Deprotection with HCl/dioxane yields the final compound.
Characterization and Validation
Spectroscopic Data
Purity Assurance
Industrial-Scale Considerations
-
Cost-Efficiency : Cyclodehydration with TBAF is preferred for large-scale production due to reagent availability.
-
Safety : Oxidative methods require rigorous halogen waste management.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction of functional groups to form different products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is characterized by its unique oxadiazole ring structure, which is known for conferring various biological activities. The presence of the azetidine moiety enhances its pharmacological properties, making it a subject of interest in drug development.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound has demonstrated significant activity against various bacterial strains:
- Antibacterial Properties : Research indicates that 1,3,4-oxadiazole derivatives exhibit broad-spectrum antibacterial activity. For instance, compounds containing the oxadiazole ring have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structure allows it to interact with fungal cells effectively, making it a candidate for antifungal therapies .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of 1,3,4-oxadiazoles can inhibit cancer cell proliferation through various mechanisms:
- EGFR Inhibition : Some derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. These compounds showed promising results in inhibiting cancer cell growth .
- Mechanisms of Action : The anticancer activity may involve the induction of apoptosis and inhibition of tumor cell migration .
CCR6 Modulation
Recent patents have described the use of compounds like this compound as modulators of the CCR6 receptor. This receptor plays a significant role in immune response and inflammation, suggesting potential applications in treating autoimmune diseases and inflammatory conditions .
Drug Development
The compound's favorable pharmacokinetic properties make it suitable for further development into therapeutic agents. Its ability to penetrate biological membranes due to its lipophilicity enhances its potential as an oral drug candidate .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Processes: Affecting cell signaling or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Azetidine vs. Larger N-Heterocycles : The 3-membered azetidine ring in the target compound introduces significant ring strain compared to 6-membered piperidine analogs (e.g., 3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine ). This strain may enhance reactivity or binding affinity in biological systems.
- Substituent Effects : The 2-methoxyethyl group in the target compound contrasts with lipophilic groups like 3-CF₃-phenyl or aromatic phenyl . The methoxyethyl chain likely improves aqueous solubility, a critical factor in drug design.
Pharmacological and Physicochemical Properties
Physicochemical Comparisons:
- Hydrophilicity : The target compound’s methoxyethyl group increases polarity (logP ≈ 0.5–1.5 estimated) compared to lipophilic analogs like 3-CF₃-phenyl derivatives (logP ≈ 2.5–3.5).
- Thermal Stability : Oxadiazoles generally exhibit moderate thermal stability. For instance, 1,2,4-oxadiazole/1,2,5-oxadiazole hybrids show decomposition temperatures >200°C .
Biological Activity
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological assays that demonstrate its effectiveness against different pathogens and diseases.
- Chemical Name : this compound
- Molecular Formula : C8H13N3O2
- Molecular Weight : 183.21 g/mol
- CAS Number : 1533674-35-9
These properties indicate that the compound contains an oxadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate reagents that facilitate the formation of the oxadiazole ring. Research has shown that various synthetic routes can yield compounds with significant biological activity .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. The following table summarizes findings from various studies on the antimicrobial efficacy of similar oxadiazole derivatives:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL | |
| This compound | Escherichia coli | 32 µg/mL | |
| This compound | Candida albicans | 64 µg/mL |
These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
Studies have also explored the anticancer potential of oxadiazole derivatives. A notable study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) evaluated the antimicrobial activity of a series of oxadiazole derivatives against Mycobacterium bovis BCG. The results indicated strong inhibition at low concentrations, suggesting potential for treating tuberculosis .
- Cytotoxicity in Cancer Cells : Research by Paruch (2020) focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The study found significant cell death in treated groups compared to controls, highlighting the therapeutic potential of these compounds in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, and how is purity ensured?
- Methodology : Utilize iridium-catalyzed amination (as described for analogous oxadiazoles) under controlled conditions (e.g., 50°C in DME) . Post-synthesis, employ flash column chromatography (SiO₂, hexane:ethyl acetate gradients) for purification, achieving >95% yield. Confirm purity via ¹H/¹³C NMR, HRMS, and SFC analysis for enantiomeric excess (e.g., 97% ee as in ).
Q. Which spectroscopic techniques are essential for characterizing 1,2,4-oxadiazole derivatives?
- Methodology : Combine multinuclear NMR (¹H, ¹³C, ¹⁹F for substituent analysis), FTIR (to confirm oxadiazole ring C=N/C-O stretches), and HRMS for molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodology :
- Substituent Screening : Replace the 3-(2-methoxyethyl) group with pyridyl or chlorothiophenyl moieties to assess apoptosis-inducing activity (e.g., IC₅₀ comparisons across cancer cell lines) .
- Positional Isomerism : Test 5- vs. 3-substituted azetidine analogs to evaluate steric/electronic effects on target binding (e.g., TIP47 protein interactions) .
- In Vivo Validation : Use MX-1 tumor xenograft models to correlate in vitro SAR with pharmacokinetic efficacy .
Q. What mechanistic insights can computational methods provide for electrophilic reactions of 1,2,4-oxadiazoles?
- Methodology : Apply DFT calculations (e.g., Gaussian 03) to model superacid-mediated reactions, such as TfOH-induced vinyl triflate formation. Analyze transition states and intermediate stability to explain regioselective hydrogenation (e.g., E/Z isomer ratios in ).
Q. How can contradictory biological activity data across cell lines be resolved?
- Methodology :
- Cross-Assay Validation : Pair caspase-3/7 activation assays with flow cytometry (cell cycle arrest/G₁ phase analysis) to confirm apoptosis mechanisms .
- Target Profiling : Use photoaffinity probes (e.g., biotinylated derivatives) to identify off-target interactions or validate primary targets like TIP47 .
Q. What strategies improve thermal stability in 1,2,4-oxadiazole-based energetic materials?
- Methodology :
- DSC/TGA Analysis : Measure decomposition temperatures (Td) and exothermic peaks to assess stability .
- Impact Sensitivity Testing : Use BAM standards (e.g., 14 J impact energy threshold) to evaluate safety margins for handling .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the electrophilic functionalization of 1,2,4-oxadiazoles?
- Methodology :
- Reaction Optimization : Test Brønsted (TfOH) vs. Lewis acids (AlCl₃) in anhydrous conditions to favor vinyl triflate or diarylethenyl products .
- Kinetic Monitoring : Use in situ ¹⁹F NMR to track triflate intermediate formation under superacidic conditions .
Q. What analytical workflows validate the regioselectivity of oxadiazole ring modifications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
